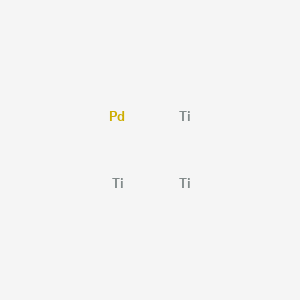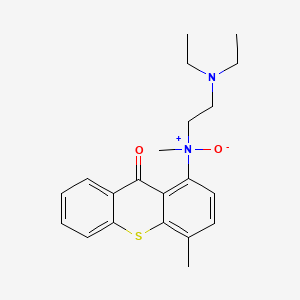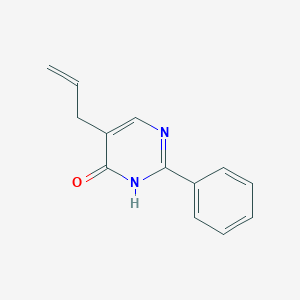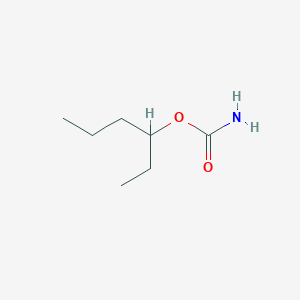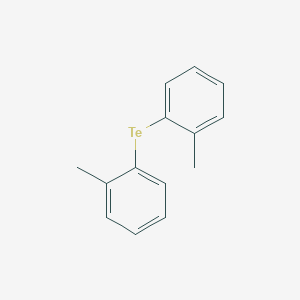
Benzene, 1,1'-tellurobis[2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-tellurobis[2-methyl-] is an organotellurium compound characterized by the presence of two benzene rings connected through a tellurium atom, with each benzene ring further substituted by a methyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-tellurobis[2-methyl-] typically involves the reaction of tellurium tetrachloride with 2-methylphenylmagnesium bromide (Grignard reagent) in an anhydrous solvent such as tetrahydrofuran. The reaction proceeds under an inert atmosphere, usually nitrogen, to prevent oxidation. The general reaction scheme is as follows:
TeCl4+2C6H4(CH3)MgBr→Te(C6H4(CH3))2+2MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Benzene, 1,1’-tellurobis[2-methyl-] can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of lower oxidation state tellurium compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, where substituents such as nitro groups or halogens can be introduced. Typical reagents include nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
科学的研究の応用
Benzene, 1,1’-tellurobis[2-methyl-] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as semiconductors and photoconductors.
作用機序
The mechanism of action of Benzene, 1,1’-tellurobis[2-methyl-] involves its interaction with molecular targets through the tellurium atom. The tellurium center can participate in redox reactions, influencing cellular redox balance and potentially leading to oxidative stress in biological systems. The compound’s aromatic rings can also engage in π-π interactions with other aromatic molecules, affecting its binding affinity and specificity.
類似化合物との比較
Benzene, 1,1’-thiobis[2-methyl-]: Similar structure but with sulfur instead of tellurium.
Benzene, 1,1’-selenobis[2-methyl-]: Similar structure but with selenium instead of tellurium.
Diphenyl telluride: Contains two phenyl groups connected by a tellurium atom without additional methyl substitution.
Uniqueness: Benzene, 1,1’-tellurobis[2-methyl-] is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs
特性
CAS番号 |
6243-26-1 |
|---|---|
分子式 |
C14H14Te |
分子量 |
309.9 g/mol |
IUPAC名 |
1-methyl-2-(2-methylphenyl)tellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChIキー |
IPMMCDPEYGDLCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1[Te]C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)

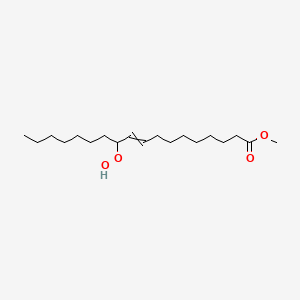
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
